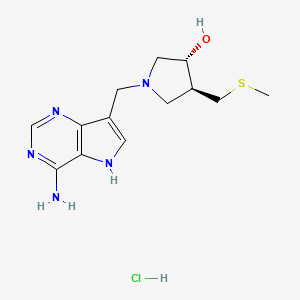
Mtdiahcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTDIA hydrochloride, also known as methylthio-DADMe-Immucillin A, is a potent inhibitor of human 5’-methylthioadenosine phosphorylase (MTAP). This enzyme is crucial for the metabolism of 5’-methylthioadenosine (MTA), which is involved in the salvage pathway of S-adenosylmethionine. MTDIA hydrochloride is primarily used in scientific research for its potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTDIA hydrochloride involves multiple steps, starting with the preparation of the core structure, DADMe-Immucillin A. This is followed by the introduction of a methylthio group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of MTDIA hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in bulk and then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MTDIA hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
MTDIA hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and enzyme activity.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit MTAP, which is overexpressed in certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
MTDIA hydrochloride exerts its effects by inhibiting the activity of MTAP. This enzyme is responsible for the breakdown of MTA, a byproduct of polyamine biosynthesis. By inhibiting MTAP, MTDIA hydrochloride disrupts the salvage pathway of S-adenosylmethionine, leading to the accumulation of MTA and subsequent cytotoxic effects in cancer cells. The molecular targets include the active site of MTAP, where MTDIA hydrochloride binds and prevents substrate access .
Comparison with Similar Compounds
Similar Compounds
MT-DADMe-Immucillin A: Another potent MTAP inhibitor with similar structure and function.
Methylthioadenosine: A naturally occurring substrate of MTAP.
Immucillin-H: A transition-state analog inhibitor of purine nucleoside phosphorylase
Uniqueness
MTDIA hydrochloride is unique due to its high specificity and potency as an MTAP inhibitor. Its ability to selectively inhibit MTAP makes it a valuable tool in cancer research, distinguishing it from other similar compounds that may have broader or less potent effects .
Properties
Molecular Formula |
C13H20ClN5OS |
|---|---|
Molecular Weight |
329.85 g/mol |
IUPAC Name |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
InChI Key |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
Isomeric SMILES |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl |
Canonical SMILES |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















